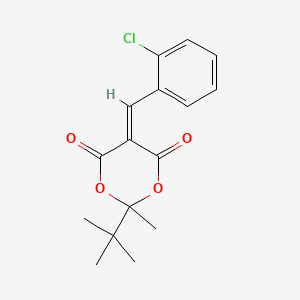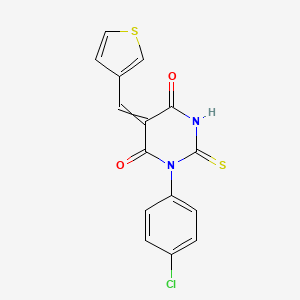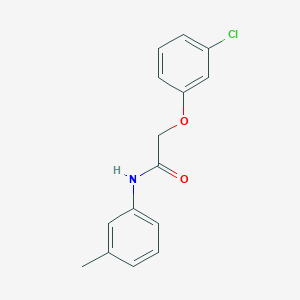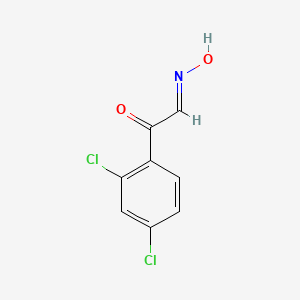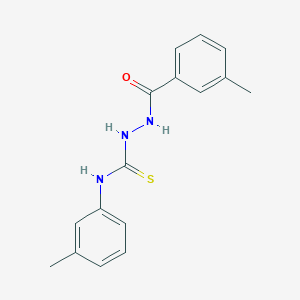
2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide" is part of a broader family of hydrazinecarbothioamide compounds, which are known for their diverse chemical reactivity and potential applications in creating heterocyclic compounds, pharmaceuticals, and materials with unique properties. These compounds are typically synthesized through reactions involving hydrazine derivatives and carbon disulfide or isothiocyanates, leading to a variety of structural motifs and functionalities.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives, including compounds similar to "2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide," often involves the reaction of N-substituted hydrazinecarbothioamides with electrophilic reagents to form heterocyclic rings. These reactions can afford a range of heterocyclic compounds, demonstrating the versatility of hydrazinecarbothioamides as precursors for complex molecular synthesis (Aly et al., 2018).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Some derivatives of hydrazinecarbothioamides, including 2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antibacterial properties. These compounds have been found effective against both Gram-negative and Gram-positive bacteria, with some exhibiting potent antibacterial activity at low concentrations (Kaur et al., 2011).
Anticonvulsant Properties
Research indicates that certain hydrazinecarbothioamide derivatives demonstrate significant anticonvulsant effects. These compounds have been tested using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with several derivatives exhibiting potent results and minimal neurotoxicity at certain doses (Bhrigu et al., 2012).
Antioxidant Activities
The synthesis of novel thiosemicarbazones, including 2-(3-methylbenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide, has shown that these compounds possess antioxidant activities. They have been effective against radicals like DPPH and ABTS, suggesting potential for antioxidant applications (Karaküçük-İyidoğan et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, the detection range of hydrazinecarbothioamides, including this compound, has been optimized for use in HPLC-MS. This optimization is crucial for the accurate analysis of these substances in various stages of drug development and research (Varynskyi, 2018).
Anticancer Activity
There's significant research into the potential anticancer activities of hydrazinecarbothioamide derivatives. These compounds have been evaluated for cytotoxic effects on various cancer cell lines, with some showing promising results against specific types of cancer (Gomha et al., 2015).
DNA Binding and Antimicrobial Activities
Studies have demonstrated that certain hydrazinecarbothioamide derivatives exhibit DNA-binding capabilities, along with antimicrobial and anticancer activities. These compounds have shown effectiveness against a range of microbes and cancer cells, suggesting their potential in therapeutic applications (Farghaly et al., 2020).
Corrosion Inhibition
Research has shown that Schiff bases derived from hydrazinecarbothioamides can act as corrosion inhibitors. These compounds have been tested on materials like mild steel in acidic solutions, demonstrating significant inhibition efficiency, which is crucial for industrial applications (Al-amiery et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-3-7-13(9-11)15(20)18-19-16(21)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVJLSUBLTXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(3-methylphenyl)carbonyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

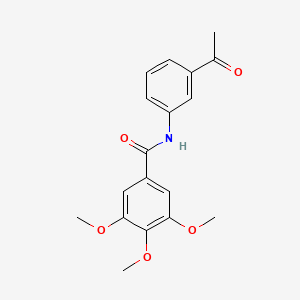
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)
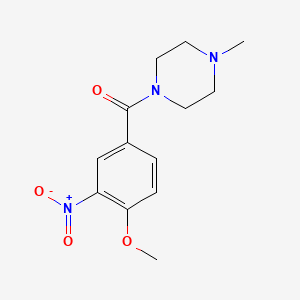
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
